(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
CAS No.: 1404192-13-7
Cat. No.: VC2940571
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1404192-13-7 |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | [1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3 |
| Standard InChI Key | FWWDYRPLICJLGT-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=NC(=C1)N2CCCC(C2)CO |
| Canonical SMILES | CCOC1=NC=NC(=C1)N2CCCC(C2)CO |
Introduction
Basic Chemical Identity and Structure
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol is identified by CAS number 1404192-13-7 and possesses the molecular formula C₁₂H₁₉N₃O₂ . This compound has a molecular weight of 237.30 g/mol and features three key structural components: a pyrimidine ring substituted with an ethoxy group, a piperidine ring, and a methanol group . The chemical structure demonstrates several notable features that contribute to its reactivity and potential applications in medicinal chemistry.
The compound contains:
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A pyrimidine ring with ethoxy substitution at the 6-position
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A piperidine ring connected to the pyrimidine at the 4-position
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A methanol substituent at the 3-position of the piperidine ring
This unique combination of functional groups provides multiple sites for potential interactions with biological targets, making it a compound of interest for pharmaceutical development .
Physical and Chemical Properties
The physical and chemical properties of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol have been well-characterized through various analytical methods. The compound typically appears as a white crystalline powder and demonstrates specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems .
Physical Properties
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The hydroxyl group (-OH) of the methanol moiety can participate in hydrogen bonding and undergo oxidation reactions to form aldehydes or carboxylic acids.
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The piperidine nitrogen possesses nucleophilic properties and can engage in various substitution reactions.
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The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, potentially facilitating interactions with biological targets .
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The ethoxy group attached to the pyrimidine ring can undergo substitution reactions under specific conditions.
Synthesis Methods
The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol typically involves several strategic steps that ensure proper formation of the desired structure with high purity. While specific synthetic routes may vary, common approaches involve the following methodologies:
General Synthetic Approach
The synthesis typically follows a modular approach:
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Formation of the appropriately substituted piperidine-3-methanol core structure
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Preparation of the 6-ethoxypyrimidin-4-yl component
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Coupling of these components through nucleophilic substitution reactions
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Purification through crystallization or chromatographic techniques
Industrial Production Considerations
For larger-scale production, considerations include:
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Use of batch or continuous flow reactors to control reaction parameters
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Optimization of temperature, pressure, and reaction time
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Implementation of effective purification protocols including crystallization, distillation, and chromatography
Applications in Pharmaceutical Research
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol has garnered significant attention in pharmaceutical research due to its potential applications in drug development. Its unique structural features make it suitable for various therapeutic explorations .
Medicinal Chemistry Applications
The compound serves as:
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A building block for synthesizing more complex bioactive molecules
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An intermediate in the creation of active pharmaceutical ingredients (APIs)
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A scaffold for structure-activity relationship (SAR) studies
| Microorganism | MIC (µg/mL)* |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
*Note: These values represent experimental findings from related pyrimidine derivatives and are included to illustrate potential activity profiles
Anticancer Activity
In vitro studies with similar pyrimidine-containing compounds have demonstrated cytotoxic effects on cancer cell lines:
| Concentration (µg/mL) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |
|---|---|---|
| 10 | 85 | 80 |
| 20 | 70 | 65 |
| 50 | 50 | 45 |
| 150 | 25 | 20 |
Note: These values represent findings from related compounds with similar structural features
Solution Preparation Guidelines
For preparing stock solutions:
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Select appropriate solvents based on the compound's solubility characteristics
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Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing
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For enhanced solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
| Size (g) | Approximate Price Range (USD) | Typical Availability | Reference |
|---|---|---|---|
| 0.100 | $100-110 | 10-20 days | |
| 0.250 | $210-220 | 10-20 days |
Structural Comparison with Related Compounds
Understanding the structural relationships between (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol and similar compounds provides valuable insights into structure-activity relationships and potential modifications for enhanced biological activity:
Similar Compounds
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(1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol: Features the methanol group at the 4-position of the piperidine ring rather than the 3-position
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(1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol: Contains a methoxy group instead of an ethoxy group on the pyrimidine ring
Comparative Advantages
The unique positioning of functional groups in (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol may confer specific advantages:
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The 3-position methanol group potentially provides distinct conformational properties
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The ethoxy group at the 6-position of the pyrimidine may enhance lipophilicity and membrane permeability
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The specific arrangement of hydrogen bond donors and acceptors creates a unique pharmacophore pattern
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